6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine
Overview
Description
6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine is a chemical compound with the molecular formula C15H19N5 and a molecular weight of 269.34 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine involves multiple steps, typically starting with the preparation of the piperazine ring followed by its functionalization with a benzyl group. The pyridazine ring is then introduced through a series of reactions involving hydrazine derivatives and appropriate reagents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .
Scientific Research Applications
6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit or activate specific signaling pathways, resulting in therapeutic outcomes such as reduced inflammation or enhanced cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities with 6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine.
Piperazine derivatives: Compounds containing the piperazine ring, such as certain antihistamines and antipsychotics, are structurally related.
Uniqueness
This compound is unique due to its specific combination of the benzylpiperazine and pyridazine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable tool in research and development .
Properties
Molecular Formula |
C15H19N5 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-(4-benzylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C15H19N5/c16-14-6-7-15(18-17-14)20-10-8-19(9-11-20)12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H2,16,17) |
InChI Key |
IYCROTQGVDWXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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